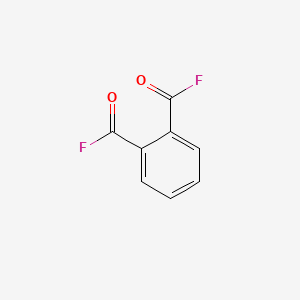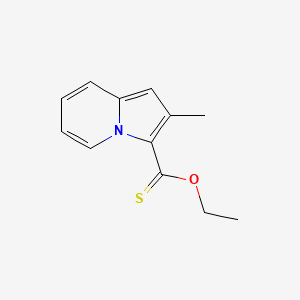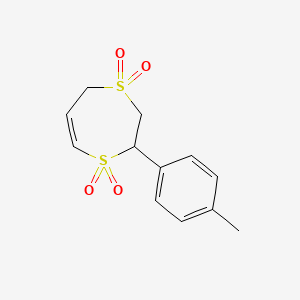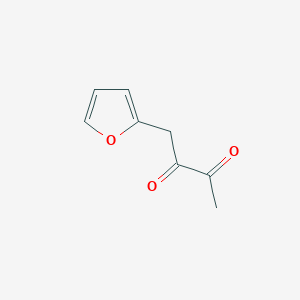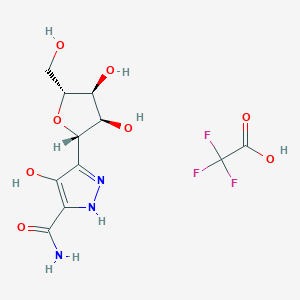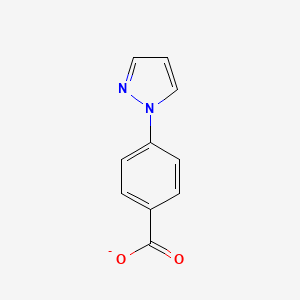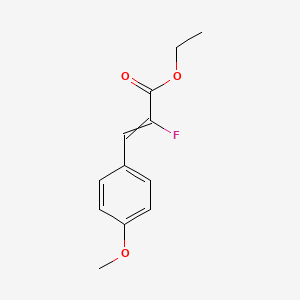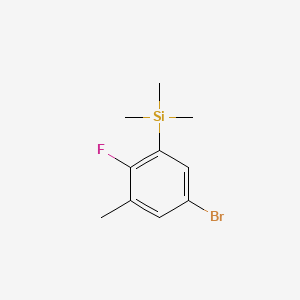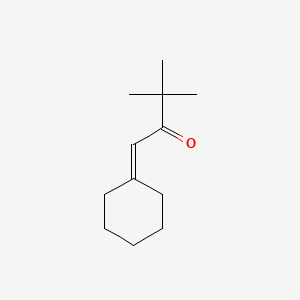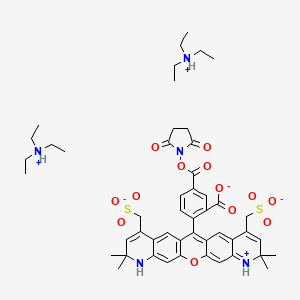
AF568 NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AF568 NHS ester, also known as Alexa Fluor 568 NHS ester, is a bright orange dye used for stable signal generation in imaging and flow cytometry. This compound is water-soluble and pH-insensitive from pH 4 to pH 10. The NHS ester (or succinimidyl ester) of Alexa Fluor 568 is a popular tool for conjugating this dye to proteins, antibodies, amine-modified oligonucleotides, and other amine-containing molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of AF568 NHS ester typically involves dissolving the dye in high-quality anhydrous dimethylformamide or dimethylsulfoxide. The reaction is carried out in 0.1–0.2 M sodium bicarbonate buffer at pH 8.3, at room temperature for 1 hour. The pKa of the terminal amine is lower than that of the lysine epsilon-amino group, allowing for more selective labeling of the amine terminus using a buffer closer to neutral pH .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The dye is typically purified using gel filtration columns such as Sephadex G-25 or BioGel P-30, or through dialysis. Various purification kits optimized for different quantities of antibody conjugate are available .
Analyse Chemischer Reaktionen
Types of Reactions
AF568 NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines on proteins, ligands, and amine-modified oligonucleotides .
Common Reagents and Conditions
The common reagents used in these reactions include high-quality anhydrous dimethylformamide or dimethylsulfoxide, and sodium bicarbonate buffer. The reaction conditions typically involve room temperature and a pH of 8.3 .
Major Products
The major products formed from these reactions are Alexa Fluor conjugates, which exhibit brighter fluorescence and greater photostability than the conjugates of other spectrally similar fluorophores .
Wissenschaftliche Forschungsanwendungen
AF568 NHS ester is widely used in various scientific research applications, including:
Chemistry: Used for labeling proteins and peptides, enabling the study of molecular interactions and dynamics.
Biology: Utilized in cellular labeling and detection, aiding in the visualization of cellular structures and processes.
Medicine: Employed in diagnostic imaging and flow cytometry, facilitating the detection and analysis of specific cell populations.
Industry: Applied in the development of fluorescent probes and tracers for various industrial applications .
Wirkmechanismus
AF568 NHS ester exerts its effects by reacting with primary amines on proteins, ligands, and amine-modified oligonucleotides. The resulting Alexa Fluor conjugate exhibits bright fluorescence and high photostability, making it ideal for imaging and detection applications. The molecular targets and pathways involved include the primary amines on proteins and other amine-containing molecules .
Vergleich Mit ähnlichen Verbindungen
AF568 NHS ester is spectrally similar to other dyes such as TF4 (Tide Fluor 4) and sulfo-Cyanine3.5 dyes. this compound is unique in its ability to provide stable signal generation in imaging, including Western Blotting, fluorescence microscopy, and flow cytometry .
List of Similar Compounds
- TF4 (Tide Fluor 4)
- Sulfo-Cyanine3.5 dyes
- Rhodamine Red
Eigenschaften
Molekularformel |
C49H63N5O13S2 |
|---|---|
Molekulargewicht |
994.2 g/mol |
IUPAC-Name |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfonatomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoate;triethylazanium |
InChI |
InChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51);2*4-6H2,1-3H3 |
InChI-Schlüssel |
YRFFGLVXBMUQQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


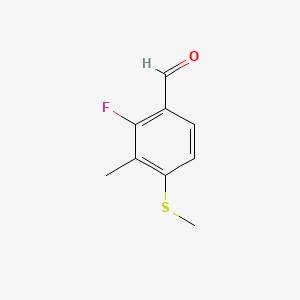

![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)
